Trisulfures organiques
Organic trisulfides are a class of compounds containing three sulfur atoms bonded in a cyclic structure, often with carbon-based chains or rings. These molecules can exhibit unique reactivity due to their sulfur-rich nature and potential for thiol chemistry. Commonly found in natural products and synthesized as industrial intermediates, organic trisulfides play significant roles in various applications including pharmaceuticals, agrochemicals, and materials science.
Structurally, they typically feature a central ring of three sulfur atoms, often linked to one or more carbon chains, which can vary greatly in length and substituents. These compounds are known for their reducing properties, making them valuable in chemical synthesis for generating thiol-containing intermediates. Additionally, due to their thioether functionality, organic trisulfides can participate in a variety of reactions such as substitution, addition, and oxidation.
In pharmaceutical development, certain organic trisulfides have shown potential as bioactive compounds with antimicrobial or anti-inflammatory properties. They are also used in the synthesis of other sulfur-containing molecules for drug discovery programs. In materials science, these compounds can be incorporated into polymers to enhance their thermal stability or improve their mechanical properties.
Overall, the versatility and reactivity of organic trisulfides make them an interesting group of compounds with a wide range of applications across different industries.

Structure | Nom chimique | CAS | Le MF |
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1,2,3-Trithiepin, 4,7-dihydro- | 13005-82-8 | C4H6S3 |
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Dimethyl-d6 Trisulfide | 58069-93-5 | C2H6S3 |
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4,7-Bis(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-53-9 | C10H20S5 |
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Trisulfide, 1-methylethyl propyl | 33922-72-4 | C6H14S3 |
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di-tert-dodecyl polysulfide | 68425-15-0 | C24H50S3 |
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Polysulfides,di-tert-nonyl | 68425-16-1 | C18H38S3 |
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1,4,5,6-Oxatrithiocane | 81328-02-1 | C4H8OS3 |
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Trisulfide, ethylmethyl (8CI,9CI) | 31499-71-5 | C3H8S3 |
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Trisulfide, butylmethyl | 120047-92-9 | C5H12S3 |
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Trisulfide, dipentyl | 13730-36-4 | C10H22S3 |
Littérature connexe
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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